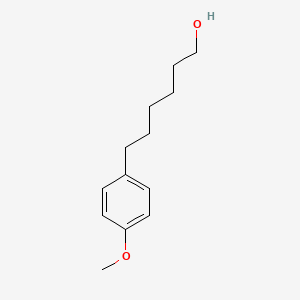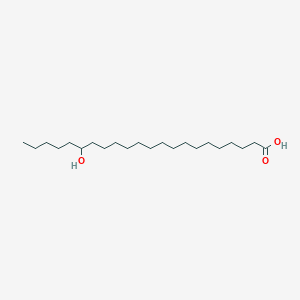
17-Hydroxydocosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxydocosanoic acid is a very long-chain fatty acid with the molecular formula C22H44O3. It is a hydroxy fatty acid, specifically a hydroxylated derivative of docosanoic acid. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxydocosanoic acid typically involves the hydroxylation of docosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 17th carbon position .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Certain species of fungi, such as Aspergillus fumigatus and Penicillium chrysogenum, have been shown to produce hydroxy fatty acids, including this compound, through their metabolic processes .
Analyse Des Réactions Chimiques
Types of Reactions
17-Hydroxydocosanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 17-ketodocosanoic acid or 17-carboxydocosanoic acid.
Reduction: Formation of docosanoic acid.
Substitution: Formation of various substituted docosanoic acid derivatives.
Applications De Recherche Scientifique
17-Hydroxydocosanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Used in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 17-Hydroxydocosanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to exert anti-inflammatory effects by modulating the activity of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it can activate the lipoxin A4 receptor (ALX) to inhibit inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 22-Hydroxydocosanoic acid
- 24-Hydroxytetracosanoic acid
- Adipic acid
Uniqueness
17-Hydroxydocosanoic acid is unique due to its specific hydroxylation at the 17th carbon position, which imparts distinct chemical and biological properties. Compared to other hydroxy fatty acids, it has shown higher potency in anti-inflammatory applications, making it a valuable compound for medical research .
Propriétés
Numéro CAS |
97530-52-4 |
|---|---|
Formule moléculaire |
C22H44O3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
17-hydroxydocosanoic acid |
InChI |
InChI=1S/C22H44O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |
Clé InChI |
VJTDLVQCOOQUMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCCCCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
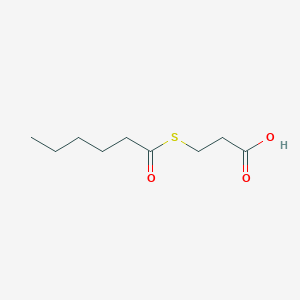
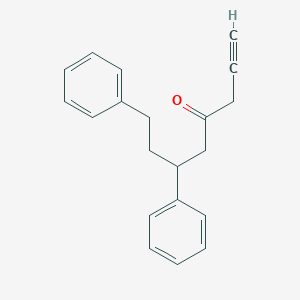
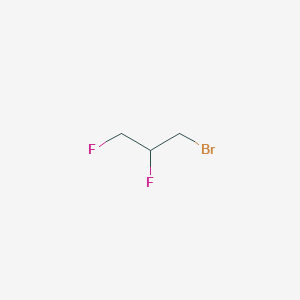
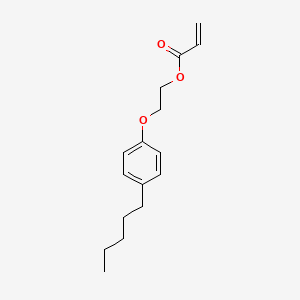
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
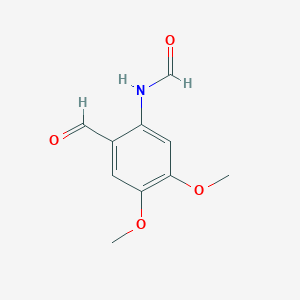

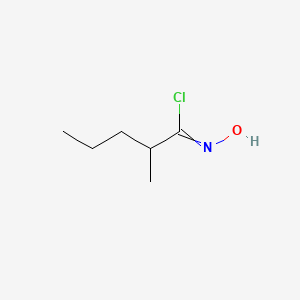
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
